molecular formula C12H20O4 B13760279 Ethyl 2-acetyl-3-oxooctanoate CAS No. 60462-02-4

Ethyl 2-acetyl-3-oxooctanoate

Cat. No.: B13760279
CAS No.: 60462-02-4
M. Wt: 228.28 g/mol
InChI Key: IMBGUKJEVQHNPC-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-oxooctanoate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique structure, which includes both an acetyl group and an oxo group, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-oxooctanoate can be synthesized through various methods. One common synthetic route involves the esterification of acetoacetic acid with ethanol, followed by a series of reactions to introduce the acetyl and oxo groups. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-acetyl-3-oxooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-oxooctanoate involves its interaction with various molecular targets and pathways. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.

    Ethyl 2-(ethoxymethylene)acetoacetate: Contains an ethoxymethylene group instead of an acetyl group.

    Ethyl 3-oxobutanoate: Similar but with a shorter carbon chain.

Uniqueness

Ethyl 2-acetyl-3-oxooctanoate is unique due to its combination of acetyl and oxo groups, which provide it with distinct reactivity and versatility in chemical syntheses. This makes it a valuable intermediate for the production of a wide range of chemical compounds .

Properties

CAS No.

60462-02-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 2-acetyl-3-oxooctanoate

InChI

InChI=1S/C12H20O4/c1-4-6-7-8-10(14)11(9(3)13)12(15)16-5-2/h11H,4-8H2,1-3H3

InChI Key

IMBGUKJEVQHNPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

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